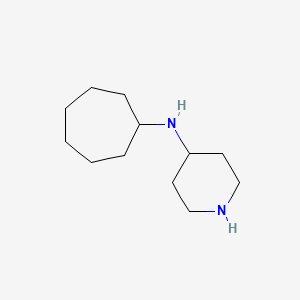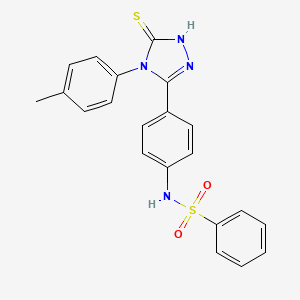![molecular formula C7H3BrClN3O2 B11765159 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 938191-85-6](/img/structure/B11765159.png)
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is an organic compound with the molecular formula C6H3BrClN3O2 It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, featuring both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core, followed by the introduction of bromine and chlorine substituents. The final step involves the carboxylation of the compound to introduce the carboxylic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine
- 7-Bromo-2-chloropyrrolo[2,1-F][1,2,4]triazine
- 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde
Uniqueness
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its analogs. This functional group can participate in additional reactions, such as esterification and amidation, expanding the compound’s utility in various applications.
Properties
CAS No. |
938191-85-6 |
|---|---|
Molecular Formula |
C7H3BrClN3O2 |
Molecular Weight |
276.47 g/mol |
IUPAC Name |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14) |
InChI Key |
KWGNAIOTOLLLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C(=O)O)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


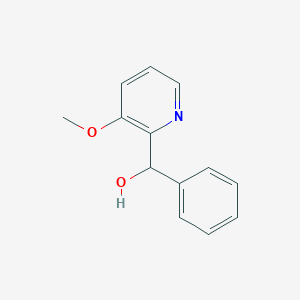
![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)
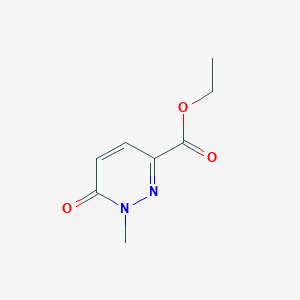
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
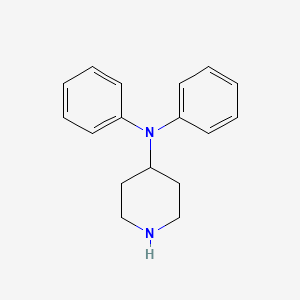
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
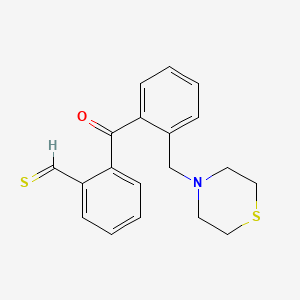

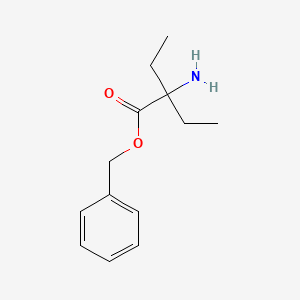
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
